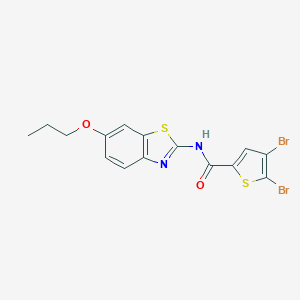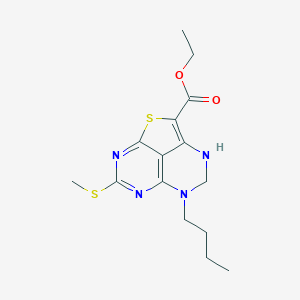![molecular formula C21H24ClNO3 B326745 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B326745.png)
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a cyclopentylmethyl group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide typically involves a multi-step process:
Formation of the Cyclopentylmethyl Intermediate: The cyclopentylmethyl group is synthesized by reacting cyclopentylmethyl bromide with a suitable nucleophile.
Attachment to the 3,4-Dimethoxyphenyl Ring: The intermediate is then reacted with 3,4-dimethoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Benzamide Core: The resulting product is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide: shares similarities with other benzamide derivatives such as:
Uniqueness
- Structural Features : The presence of both the 4-chloro and 3,4-dimethoxyphenyl groups provides unique chemical properties.
- Reactivity : Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H24ClNO3 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-7-16(13-19(18)26-2)21(11-3-4-12-21)14-23-20(24)15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,24) |
InChI Key |
XEUBTLORFPWNBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B326663.png)
![N-[2-oxo-1-phenyl-2-({5-[(propylamino)sulfonyl]-1-naphthyl}amino)ethyl]benzamide](/img/structure/B326665.png)
![N-{5-[(methylamino)sulfonyl]-1-naphthyl}-2-phenyl-2-{[(phenylacetyl)oxy]amino}acetamide](/img/structure/B326666.png)

![10a-{2-[4-(dimethylamino)phenyl]vinyl}-4,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B326668.png)

![Ethyl 5-amino-4-(4-fluoroanilino)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B326671.png)
![methyl 4-{[2-(methylsulfanyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]carbonyl}phenyl ether](/img/structure/B326673.png)
![1-Chloro-3-[[5-[(3-chloro-2-hydroxypropyl)amino]naphthalen-1-yl]amino]propan-2-ol](/img/structure/B326674.png)
![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-isopropoxy-2-propanol](/img/structure/B326675.png)
![Tert-butyl 1-[({5-[(isobutylamino)sulfonyl]-1-naphthyl}amino)carbonyl]-5-{[(phenylacetyl)oxy]amino}pentylcarbamate](/img/structure/B326677.png)
![N-[2-({5-[(isopropylamino)sulfonyl]-1-naphthyl}amino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B326678.png)
![(4-Methylphenyl)-(2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone](/img/structure/B326682.png)
![[4-({3-Chloro-3-[(2-chloroethyl)sulfanyl]propanoyl}amino)phenyl]acetic acid](/img/structure/B326684.png)
